molecular formula C8H10BrNO2 B8687157 2-(5-Bromopyridin-3-yl)propane-1,3-diol

2-(5-Bromopyridin-3-yl)propane-1,3-diol

Cat. No.: B8687157
M. Wt: 232.07 g/mol
InChI Key: GWOGZKJDLSHMIK-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)propane-1,3-diol is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)propane-1,3-diol

InChI

InChI=1S/C8H10BrNO2/c9-8-1-6(2-10-3-8)7(4-11)5-12/h1-3,7,11-12H,4-5H2

InChI Key

GWOGZKJDLSHMIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(5-bromopyridin-3-yl)prop-2-en-1-ol (0.600 g, 2.79 mmol) in tetrahydrofuran (5 mL) at 0° C. under nitrogen was added borane-methyl sulfide complex (0.85 g, 11 mmol). The reaction mixture was heated to 25° C. and stirred for 5 h. The reaction mixture was cooled to 0° C. and 1.0 N sodium hydroxide (0.8 mL) was added drop wise followed by the addition of hydrogen peroxide (1.0 mL, 35 wt % solution in water). The reaction mixture was stirred at 0° C. for 2 h then partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The organic portions were combined, washed with water, aqueous sodium sulfite and brine, dried with Na2SO4, filtered, and concentrated under reduced pressure. 2-(5-Bromopyridin-3-yl)propane-1,3-diol (0.29 g, 44.7%) was isolated by silica gel column chromatography using 50% EtOAc in hexanes as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.53 (d, 1H, J=2 Hz), 8.43 (d, 1H, J=4.8 Hz), 4.92 (s, 1H), 4.69 (t, 1H, J=4.4 Hz), 3.71-3.64 (m, 2H), 3.62-3.58 (m, 2H), 2.87 (t, J=6.4 Hz). LCMS Method W: retention time 0.80 min; [M+1]=232.
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